

Spectroscopic Profile of 5-Hydroxyfuran-2(5H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxyfuran-2(5H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Hydroxyfuran-2(5H)-one** (CAS No. 14032-66-7) and its closely related derivatives. Due to the limited availability of complete, published spectroscopic datasets for **5-Hydroxyfuran-2(5H)-one**, this document presents available data for the parent compound and utilizes the well-characterized spectroscopic information of 5-(hydroxymethyl)-2(5H)-furanone as a representative analogue to illustrate expected spectral features. This guide includes detailed experimental protocols for key analytical techniques and visual diagrams to elucidate the chemical structure and analytical workflow.

Chemical and Physical Properties

5-Hydroxyfuran-2(5H)-one is a furanone derivative that exists in equilibrium with its open-chain tautomer, cis- β -formylacrylic acid.^[1] It serves as a versatile four-carbon building block for the synthesis of various heterocyclic compounds.^[1]

Table 1: Physical and Chemical Properties of **5-Hydroxyfuran-2(5H)-one**

Property	Value	Reference(s)
CAS Number	14032-66-7	[1][2][3]
Molecular Formula	C ₄ H ₄ O ₃	[2][3]
Molecular Weight	100.07 g/mol	[2][3]
Melting Point	52-55 °C	[4]
Appearance	Pale Yellow to Light Brown Solid	[2]
Solubility	Slightly soluble in acetone and chloroform	[4]

Spectroscopic Data

Comprehensive spectroscopic data for **5-Hydroxyfuran-2(5H)-one** is not readily available in the public domain. Therefore, the detailed spectroscopic data for the closely related and well-characterized compound, 5-(hydroxymethyl)-2(5H)-furanone, is presented below as a reference. The core furanone ring structure is shared between these two compounds, making the data for the derivative highly relevant for predicting the spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-(hydroxymethyl)-2(5H)-furanone

Table 2: ¹H NMR Spectroscopic Data for 5-(hydroxymethyl)-2(5H)-furanone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.50	d	Olefinic proton	
6.16	d	Olefinic proton	
5.17	m	O-CH	
4.01	m	Oxymethylene proton	
3.80	m	Oxymethylene proton	

Solvent: CDCl_3 . Data extracted from a study on *Helleborus lividus* subsp. *corsicus* leaf extract. [\[5\]](#)

Table 3: ^{13}C NMR Spectroscopic Data for 5-(hydroxymethyl)-2(5H)-furanone

Chemical Shift (δ) ppm	Assignment
170.52	Carbonyl
154.67	Olefinic carbon
122.06	Olefinic carbon
84.31	Oxygenated methine
62.18	Oxymethylene

Solvent: CDCl_3 . Data extracted from a study on *Helleborus lividus* subsp. *corsicus* leaf extract.

Infrared (IR) Spectroscopy Data

Characteristic spectral bands for 2(5H)-furanones include:[\[6\]](#)

- $\sim 1735\text{ cm}^{-1}$: C=O stretching of the lactone.
- $\sim 1150\text{-}1200\text{ cm}^{-1}$: [C=C] stretching of the aromatic ring.
- $\sim 810\text{ cm}^{-1}$: Aromatic C-H bending.

Mass Spectrometry (MS) Data

The mass spectrum of 2(5H)-Furanone, a related compound, shows characteristic fragmentation patterns.^[7] For **5-Hydroxyfuran-2(5H)-one**, the molecular ion peak $[M]^+$ would be expected at m/z 100.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of furanone compounds.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6).^[8]
- For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.^[8]
- Transfer the solution to an NMR tube. If the sample contains solid particles, it should be filtered.^[8]

Data Acquisition:

- Instrument: A 300 MHz or higher NMR spectrometer.^[9]
- 1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).^[9]
 - Spectral Width: 12-16 ppm.^[9]
 - Number of Scans: 8-16.^[9]
 - Relaxation Delay (D1): 1-2 seconds.^[9]
 - Acquisition Time (AQ): 2-4 seconds.^[9]

- 2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse sequences can be used for further structural elucidation.[\[10\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (ATR method):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.[\[11\]](#)
- Collect the sample spectrum.
- The data is typically collected in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry

Sample Preparation for LC-MS (Electrospray Ionization - ESI):

- Dissolve the sample in an organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL .[\[12\]](#)
- Perform a serial dilution to a final concentration of $10\text{-}100\text{ }\mu\text{g/mL}$.[\[12\]](#)
- Filter the final solution to remove any particulates.[\[12\]](#)
- Transfer the solution to an appropriate vial for analysis.

Data Acquisition:

- Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a common method for the analysis of furanone compounds.

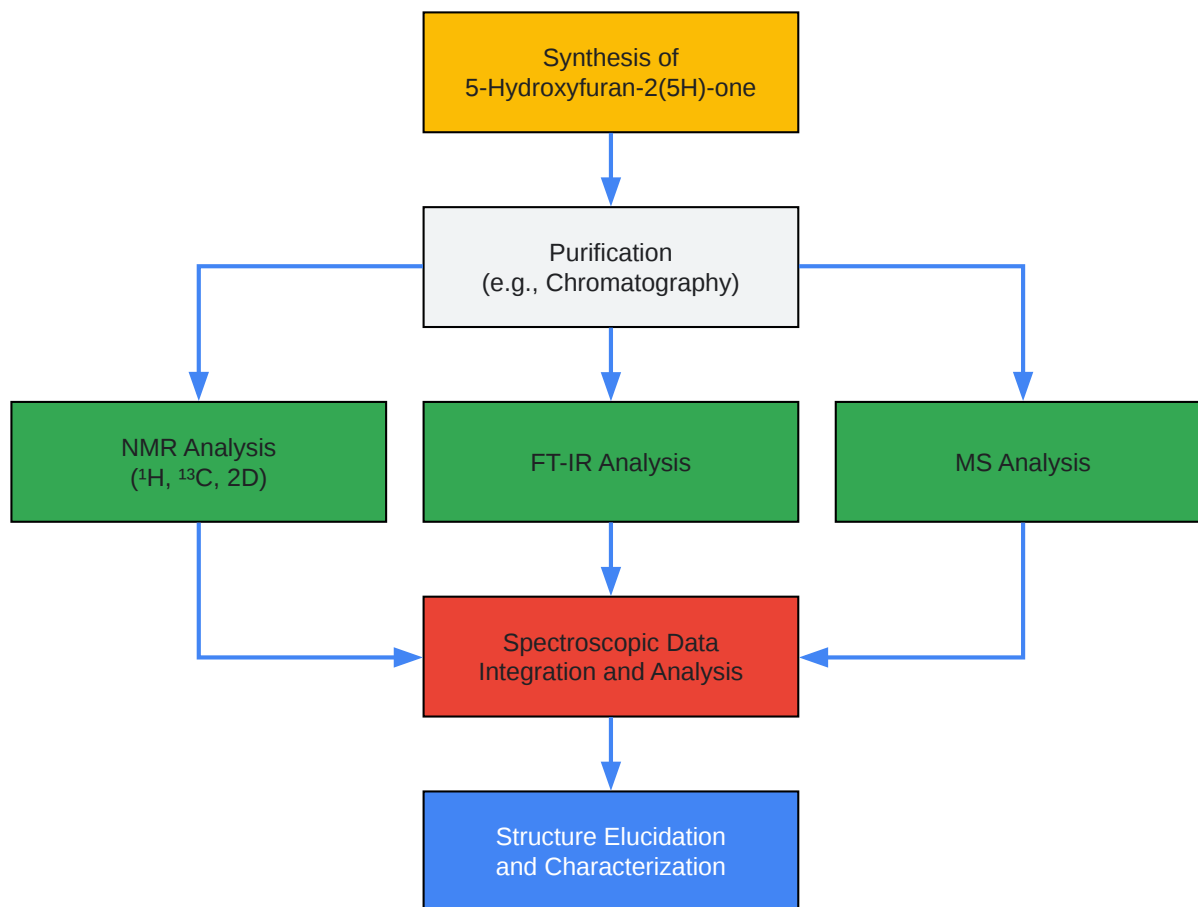
- Ionization Mode: ESI can be run in either positive or negative ion mode.
- Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).

Visualizations

Chemical Structure

Caption: Chemical structure of **5-Hydroxyfuran-2(5H)-one**.

Analytical Workflow



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